molecular formula C16H25NO2 B12128556 1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B12128556
M. Wt: 263.37 g/mol
InChI Key: QHEHVMYLKWGXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 2-methylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of phenoxy derivatives with different functional groups.

Scientific Research Applications

1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol has found applications in several areas of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-1-ol: A similar compound with a different substitution pattern on the propanol backbone.

    1-(2-Methylphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol: A compound with an ethyl group instead of a methyl group on the piperidine ring.

    1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)butan-2-ol: A compound with a longer carbon chain in the propanol backbone.

Uniqueness

1-(2-Methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups and substitution patterns

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C16H25NO2/c1-13-7-9-17(10-8-13)11-15(18)12-19-16-6-4-3-5-14(16)2/h3-6,13,15,18H,7-12H2,1-2H3

InChI Key

QHEHVMYLKWGXFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC=C2C)O

Origin of Product

United States

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